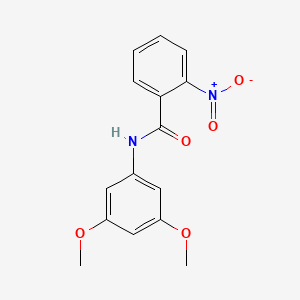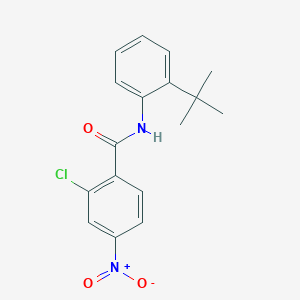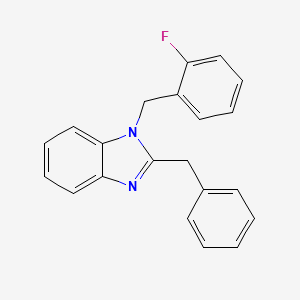
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide, also known as DMNB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMNB is a nitrobenzamide derivative that has been synthesized using various methods and has been studied for its potential applications in different fields. In
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been studied extensively for its potential applications in different fields of scientific research. One of the major applications of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is in the field of fluorescence microscopy. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been used as a fluorescent probe to detect protein-protein interactions in living cells. It has also been used as a tool to study the trafficking of proteins in cells.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is not fully understood. However, it has been suggested that N-(3,5-dimethoxyphenyl)-2-nitrobenzamide binds to proteins and induces conformational changes, leading to altered protein function. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has also been shown to inhibit the activity of certain enzymes, such as protein kinase C.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in mice. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has also been shown to have anti-inflammatory properties and to reduce the production of inflammatory cytokines. In addition, N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3,5-dimethoxyphenyl)-2-nitrobenzamide in lab experiments is its fluorescent properties. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide can be used as a fluorescent probe to study protein-protein interactions and protein trafficking in living cells. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is also relatively stable and easy to synthesize. However, one of the limitations of using N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is its potential toxicity. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to induce cell death in certain cell types, and its toxicity needs to be carefully evaluated before its use in experiments.
Orientations Futures
For the study of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide include the development of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide-based fluorescent probes and the study of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide can be synthesized using various methods, including the reaction of 3,5-dimethoxyaniline with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The reaction results in the formation of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide as a yellow crystalline solid with a melting point of 193-195°C. Other methods of synthesis include the reaction of 3,5-dimethoxyaniline with 2-nitrobenzaldehyde in the presence of a reducing agent, such as sodium borohydride.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-11-7-10(8-12(9-11)22-2)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAWPRGCDGHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5713092.png)

![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)


![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)
